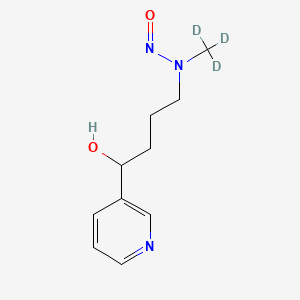

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol” is a high-quality analytical standard used for the reliable and quantitative analysis of tobacco-specific nitrosamines (TSNAs) . It is also known by the synonyms “4-(Methyl-d3-nitrosoamino)-1-(3-pyridinyl)-1-butanol” and "NNAL-Methyl-d3" .

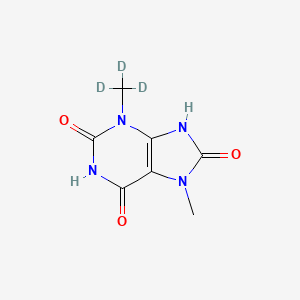

Molecular Structure Analysis

The empirical formula of “4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol” is C10D3H12N3O2 . The molecular weight is 210.25 g/mol . The exact mass is 210.119606904 g/mol .

Aplicaciones Científicas De Investigación

NNAL has been identified as a valuable biomarker for human exposure to carcinogenic nitrosamines in tobacco and tobacco smoke. Its analysis in human urine using liquid chromatography and mass spectrometry methods can aid epidemiologic investigations of health risks associated with tobacco smoke exposure (Xia et al., 2005).

The metabolism of NNAL and its inhibition by compounds found in cruciferous vegetables, like isothiocyanates, has been studied to understand the mechanisms of tobacco carcinogenesis and potential dietary interventions (Smith et al., 1990).

Research into the DNA adducts formed by NNAL and its parent compound NNK has provided insights into their genotoxic properties, contributing to our understanding of how these tobacco-specific nitrosamines cause cancer (Peterson, 2017).

Methods to detect NNAL at very low concentrations in human urine have been developed, which are crucial for assessing exposure to secondhand tobacco smoke and related lung cancer risks (Jacob et al., 2008).

NNAL's role in the first-pass metabolism of tobacco-specific nitrosamines in the mouse has been explored, shedding light on its metabolic pathways (Schulze et al., 1991).

NNAL's involvement in the inhibition of lung tumors induced by NNK has been demonstrated, highlighting its potential in cancer prevention strategies (Morse et al., 1990).

Safety and Hazards

“4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol” is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H301 - H317, indicating toxicity if swallowed and the potential to cause skin allergies .

Propiedades

IUPAC Name |

N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXKBUCZFFSTL-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(C1=CN=CC=C1)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC(C1=CN=CC=C1)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662113 |

Source

|

| Record name | N-[4-Hydroxy-4-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-61-2 |

Source

|

| Record name | N-[4-Hydroxy-4-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methyl-d3-nitrosoamino)-1-(3-pyridinyl)-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)